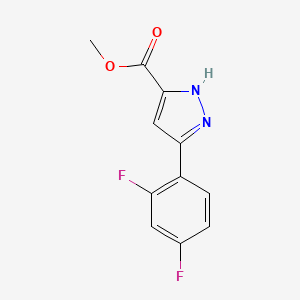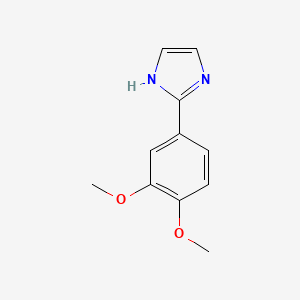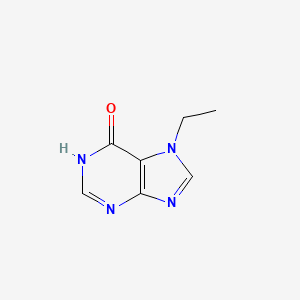
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
Vue d'ensemble
Description
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a chloromethyl group attached to the fourth position of the pyrazole ring, along with two methyl groups at the first and third positions. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole typically involves the chloromethylation of 1,3-dimethyl-1H-pyrazole. One common method is the Blanc chloromethylation reaction, which involves the reaction of 1,3-dimethyl-1H-pyrazole with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. The aldehyde is then attacked by the aromatic pi-electrons of the pyrazole ring, followed by rearomatization of the ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and purification techniques, such as distillation or crystallization, plays a crucial role in the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted pyrazoles.
Oxidation: The compound can undergo oxidation reactions to form pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-(aminomethyl)-1,3-dimethyl-1H-pyrazole, while oxidation may produce this compound N-oxide.
Applications De Recherche Scientifique
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)-1H-pyrazole: Lacks the two methyl groups at positions 1 and 3.
4-(Chloromethyl)-1,3-dimethyl-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine: Contains an additional fused pyrimidine ring.
Uniqueness
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, while the methyl groups at positions 1 and 3 enhance its stability and lipophilicity compared to unsubstituted pyrazoles.
Propriétés
IUPAC Name |
4-(chloromethyl)-1,3-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-5-6(3-7)4-9(2)8-5/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWUUULDQHDWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B3213439.png)

![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine](/img/structure/B3213461.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B3213477.png)








